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Compound of Interest

1-(2-Bromo-6-
Compound Name:
methoxyphenyl)ethanone

Cat. No.: B2996562

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-
Bromo-6-methoxyphenyl)ethanone (CAS No: 380225-68-3), a valuable intermediate in
pharmaceutical and agrochemical synthesis.[1] We present a detailed examination of its
Nuclear Magnetic Resonance (*H and 3C NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug
development professionals, offering not just raw data, but a nuanced interpretation grounded in
the principles of physical organic chemistry. We explore the causal relationships between the
molecule's unique substitution pattern and its spectral characteristics, providing field-proven
insights into experimental design and data interpretation. All protocols are designed as self-
validating systems to ensure scientific integrity.

Introduction and Molecular Overview

1-(2-Bromo-6-methoxyphenyl)ethanone is an aromatic ketone featuring a highly substituted
benzene ring. The presence of two ortho substituents relative to the acetyl group—a bromine
atom and a methoxy group—imposes significant steric and electronic effects that are reflected
in its spectroscopic fingerprint. Understanding these nuances is critical for quality control,
reaction monitoring, and the rational design of synthetic pathways involving this key
intermediate.
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The compound's utility in medicinal chemistry, particularly in the synthesis of non-steroidal anti-
inflammatory drugs (NSAIDs) and related analgesics, necessitates a robust and well-
documented analytical profile.[1] This guide serves as a centralized resource for that purpose.

Molecular Properties Summary

Property Value Source
1-(2-bromo-6-

IUPAC Name
methoxyphenyl)ethanone

CAS Number 380225-68-3

Molecular Formula CoH9BroO:

Molecular Weight 229.07 g/mol

Exact Mass 227.97859 Da

First, let's visualize the molecule and establish a clear numbering system for the subsequent
spectroscopic assignments.

Figure 1: Molecular structure of 1-(2-Bromo-6-methoxyphenyl)ethanone.

Spectroscopic Data Analysis

The following sections detail the experimental and predicted data for 1-(2-Bromo-6-
methoxyphenyl)ethanone. The interpretation emphasizes the structural features influencing
the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For this compound, the key insights come from understanding how the
ortho-bromo and ortho-methoxy groups influence the chemical environments of the aromatic
protons and carbons, as well as the acetyl group.

The proton NMR spectrum provides information on the number, connectivity, and chemical
environment of hydrogen atoms. The data presented below is based on database records.
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Table 1: *H NMR Data (Predicted/Database)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~7.45 t,J=8.1Hz

1H

H4

The proton at C4
is coupled to
both H3 and H5,
resulting in a
triplet. It is the
most deshielded
aromatic proton
due to its para
relationship to
the electron-
withdrawing

acetyl group.

~7.20 d,J=8.1Hz

1H

H5

Coupled to H4,
this proton
appears as a
doublet. Its
chemical shift is
influenced by the

ortho-methoxy

group.

~7.05 d,J=8.1Hz

1H

H3

Coupled to H4,
appearing as a
doublet. The
shielding effect
of the adjacent
methoxy group
and the
deshielding of
the adjacent
bromine result in

its specific shift.

~3.85 S

3H

H9 (-OCHs)

Methoxy protons

typically appear
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as a sharp
singlet in this

region.

Acetyl protons
appear as a
singlet. The
chemical shift is
downfield due to
the adjacent
carbonyl group.
~2.50 S 3H H8 (-COCHs3) Steric hindrance
from the two
ortho groups
may slightly alter
this shift
compared to less
substituted

acetophenones.

Expertise in Interpretation: The aromatic region (0 7.0-7.5 ppm) displays a characteristic
pattern for a 1,2,3-trisubstituted benzene ring. The triplet for H4 and two doublets for H3 and
H5 confirm this arrangement. The precise chemical shifts are a balance of inductive and
resonance effects from the three substituents. The electron-withdrawing bromine atom
deshields adjacent protons, while the electron-donating methoxy group shields them.

The 3C NMR spectrum reveals the number of unique carbon environments and provides
information about their hybridization and electronic state.

Table 2: 13C NMR Data (Predicted/Database)
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Chemical Shift (6, ppm) Assignment Rationale

The carbonyl carbon of a
ketone typically appears in this
downfield region. Steric
inhibition of resonance, caused
by the two bulky ortho

~200 C7 (C=0) _ _
substituents forcing the acetyl
group out of the plane of the
ring, can cause this value to be
higher than in planar

acetophenones.

Aromatic carbon bonded to the

electron-donating methoxy
~157 C6 (C-0) _ o

group, appearing significantly

downfield.

The ipso-carbon attached to
~138 C1 (C-C=0)
the acetyl group.

~132 C4 (Ar C-H) Aromatic methine carbon.

The carbon atom attached to
~128 C2 (C-Br) o .
bromine is deshielded.

~125 C5 (Ar C-H) Aromatic methine carbon.

Aromatic methine carbon,
~115 C3 (Ar C-H) shielded by the ortho-methoxy

group.

The methoxy carbon signal is

characteristic and typically
~56 C9 (-OCHs) _

appears in the 55-60 ppm

range.[2]

The methyl carbon of the
~32 C8 (-COCHs3)
acetyl group.
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Expertise in Interpretation: The most telling signal is that of the carbonyl carbon (C7). In planar,
conjugated acetophenones, this signal is typically found around 197-198 ppm. The predicted
shift of ~200 ppm suggests a degree of steric hindrance from the flanking bromo and methoxy
groups. This forces the acetyl group's p-orbitals out of alignment with the aromatic 1t-system,
reducing conjugation and deshielding the carbonyl carbon. The chemical shift of the methoxy
carbon (C9) at ~56 ppm is characteristic for an ortho-substituted methoxy group on a benzene

ring.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which excites molecular vibrations. The data is sourced from
the SpectraBase database.

Table 3: Key IR Absorption Bands

Wavenumber . . . .
Intensity Vibration Type Functional Group
(cm™)
~1710 Strong, Sharp C=0 Stretch Aromatic Ketone
) -CHs (acetyl &
3000-2850 Medium C-H Stretch
methoxy)
~1580, ~1470 Medium-Strong C=C Stretch Aromatic Ring
Asymmetric C-O-C
~1250 Strong Aryl-alkyl ether
Stretch
) Symmetric C-O-C
~1030 Medium Aryl-alkyl ether
Stretch
C-H Out-of-plane 1,2,3-trisubstituted
~780 Strong )
bend ring

Expertise in Interpretation: The carbonyl (C=0) stretching frequency is highly diagnostic. For a
typical conjugated aromatic ketone like acetophenone, this band appears around 1685 cm~1.[3]
The observed higher frequency (~1710 cm™?) for 1-(2-Bromo-6-methoxyphenyl)ethanone
provides strong evidence for the steric inhibition of resonance discussed in the NMR section.
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When conjugation is reduced, the C=0 bond gains more double-bond character, increasing its
vibrational frequency.[4] The strong absorptions at ~1250 cm~* and ~1030 cm~1! are
characteristic of the aryl-alkyl ether linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization, which aids in structural elucidation. The data is sourced from the
SpectraBase database (GC-MS).

Table 4: Major Mass Spectrometry Fragments (Electron lonization)
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Proposed
mlz Formula Notes
Fragment lon

Molecular lon. The
characteristic ~1:1
intensity ratio of these
228 /230 [M]*e [CoHoBrO2]*e peaks confirms the
presence of one
bromine atom (7°Br

and 81Br isotopes).[5]

Loss of the acetyl
methyl group (a-

213/215 [M - CHs]* [CsHeBrOz]* cleavage), a common
pathway for

acetophenones.[6]

Loss of the entire

acetyl radical. This
185/ 187 [M - COCHs]* [C7HeBrO]* Y

forms the 2-bromo-6-

methoxyphenyl cation.

Loss of a bromine
134 M - Br - COJ* (CaHsO]* radical followed by the
- - 8116
neutral loss of carbon

monoxide.

Further fragmentation

106 [M-Br-CO - C2H2]* [CeHeO] e )
of the m/z 134 ion.

Expertise in Interpretation: The most critical diagnostic feature is the molecular ion peak, which
appears as a doublet at m/z 228 and 230 with nearly equal intensity, unequivocally indicating
the presence of a single bromine atom.[5] The primary fragmentation pathway for aromatic
ketones is a-cleavage.[7] For 1-(2-Bromo-6-methoxyphenyl)ethanone, this involves two
possibilities:

o Loss of the methyl radical (*CHs): This is a highly favorable pathway, leading to the stable
benzoyl-type cation at m/z 213/215. This is often the base peak or a very intense fragment.
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e Loss of the aryl radical: This would lead to the acetyl cation [CH3CO]* at m/z 43.

Subsequent fragmentation of the benzoyl cation (m/z 213/215) often involves the loss of a
neutral carbon monoxide (CO) molecule, which would yield a fragment at m/z 185/187.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures for
spectroscopic analysis are recommended.

Synthesis Protocol (lllustrative)

A plausible route to 1-(2-Bromo-6-methoxyphenyl)ethanone is via the Friedel-Crafts
acylation of 3-bromoanisole.

Synthesis Workflow

1. Reactant Mixing 2. Add Catalyst 3. Reflux Reaction 4. Quench & Workup 5. Purification 6. Characterization
(3-Bromoanisole, Acetic Anhydride) (Anhydrous AICIs in CS2) (Monitor by TLC) (Ice/HCI, Extraction) (Column Chromatography) (NMR, IR, MS)

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of substituted acetophenones.

Methodology:

e Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel,
and a reflux condenser connected to a gas trap, add 3-bromoanisole (1 equivalent) and dry
carbon disulfide (CSz).

» Catalyst Addition: Cool the flask in an ice bath and add anhydrous aluminum chloride (AICls,
~2.5 equivalents) portion-wise.

» Acylation: Add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel,
maintaining the temperature below 10 °C.
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Reaction: After addition is complete, allow the mixture to warm to room temperature and then
heat to reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography
(TLC).

Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and
concentrated HCI with vigorous stirring.

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers,
wash with water, then saturated NaHCOs solution, and finally brine.

Purification: Dry the organic layer over anhydrous MgSOa, filter, and concentrate under
reduced pressure. Purify the crude residue by flash column chromatography on silica gel to
yield the title compound.[8]

NMR Data Acquisition

Sample Preparation: Dissolve ~10-20 mg of 1-(2-Bromo-6-methoxyphenyl)ethanone in
~0.6 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an
internal standard.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

'H NMR Parameters: Use a standard pulse-acquire sequence. Set spectral width to ~16
ppm, acquisition time to ~4 seconds, and relaxation delay to 2 seconds. Acquire 16 scans.

13C NMR Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set spectral
width to ~240 ppm, acquisition time to ~1 second, and relaxation delay to 2 seconds. Acquire
1024 scans or more to achieve adequate signal-to-noise.

Processing: Apply an exponential line broadening factor of 0.3 Hz for *H and 1.0 Hz for 13C
spectra before Fourier transformation. Phase and baseline correct the spectra. Calibrate the
1H spectrum to the TMS signal at 0.00 ppm and the 3C spectrum to the CDCIs solvent peak
at 77.16 ppm.[9]

IR Data Acquisition

Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of
the solid sample directly onto the ATR crystal.
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 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a
diamond ATR accessory.

o Parameters: Collect the spectrum over a range of 4000-400 cm~*. Co-add 32 scans at a
resolution of 4 cm~1.

e Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry Data Acquisition

o Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile
solvent like dichloromethane or methanol.

e Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an
electron ionization (EI) source.

o GC Parameters: Use a standard non-polar column (e.g., DB-5ms). Inject 1 pL of the sample
solution. Use a temperature program starting at 50 °C, holding for 2 minutes, then ramping at
10 °C/min to 280 °C and holding for 5 minutes.

o MS Parameters: Set the El source energy to 70 eV. Scan over a mass range of m/z 40-400.

e Analysis: Identify the peak corresponding to the compound in the total ion chromatogram
(TIC) and analyze the corresponding mass spectrum.[5][6]

Conclusion

The spectroscopic profile of 1-(2-Bromo-6-methoxyphenyl)ethanone is uniquely defined by
its di-ortho substitution pattern. Key analytical takeaways include a higher-than-expected C=0
stretching frequency in the IR spectrum (~1710 cm~1) and a downfield-shifted carbonyl carbon
in the 3C NMR spectrum (~200 ppm), both indicative of steric inhibition of resonance. The tH
NMR spectrum shows a classic 1,2,3-trisubstituted pattern, and the mass spectrum is
characterized by a prominent M/M+2 molecular ion peak, confirming the presence of bromine.
This comprehensive guide provides the necessary data and interpretive framework for
scientists working with this important chemical intermediate, ensuring high standards of quality
control and facilitating further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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